molecular formula C11H13F3N2O2 B1405026 3-(Boc-amino)-4-trifluoromethylpyridine CAS No. 1392804-92-0

3-(Boc-amino)-4-trifluoromethylpyridine

Cat. No.: B1405026
CAS No.: 1392804-92-0
M. Wt: 262.23 g/mol
InChI Key: QMNYTBCUQSYLNR-UHFFFAOYSA-N
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Description

“3-(Boc-amino)-4-trifluoromethylpyridine” is a chemical compound that contains a Boc-protected amino group . The Boc group (tert-butyloxycarbonyl) is a commonly used protective group for amines . It plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved .


Synthesis Analysis

The synthesis of Boc-protected amines often involves the conversion of an amino function to tert-butyl carbamate . This process is generally the first option due to the attractive properties of the resulting Boc-derivative . The Boc group can be cleaved by mild acidolysis . The preparation of Boc-amino acids has been improved over time with better reagents and methods .


Molecular Structure Analysis

The molecular structure of Boc-protected compounds has been studied using X-ray crystallography . Evidence for strong interaction between their acyl and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical and Chemical Properties Analysis

The molecular formula of “3-(Boc-amino)-1-propanol” is C8H17NO3 . Its molecular weight is 175.23 g/mol . The compound is stable and can accommodate two protective groups .

Scientific Research Applications

Synthesis and Photovoltaic Applications

Boc-L-Lysine derivatives, including those related to 3-(Boc-amino)-4-trifluoromethylpyridine, have been utilized in the synthesis of redox-active amino acids. These derivatives are significant for engineering light-harvesting proteins and photovoltaic cells. Such derivatives, bearing electron donors like phenothiazine or redox chromophores such as tris(2,2'-bipyridine)ruthenium(II), demonstrate properties useful in molecular electronic devices (Peek et al., 2009).

Development of Light-Harvesting Peptides

Redox-active amino acids, related to this compound, have been synthesized for incorporation into peptide assemblies. These assemblies are crucial for studying photoinitiated electron or energy transfer. The development of light-harvesting peptides, using these amino acids, is a significant advancement in understanding photoinduced electron transfer and its applications (McCafferty et al., 1995).

Use in Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, which relate to the chemical structure of this compound, serve as new scaffolds in combinatorial chemistry. These compounds are prepared from piperidine building blocks and are valuable in creating diverse molecular libraries (Schramm et al., 2010).

Enhancing Amino Acid Solubility

4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride, a compound related to this compound, enhances the solubility of amino-acid sodium salts in aqueous solutions. This compound is significant in increasing the effectiveness and yield of BOC-amino acids in various chemical reactions (Guibe-jampel & Wakselman, 1971).

Synthesis of Biologically Active Compounds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule structurally related to this compound, is crucial for the preparation of peptidomimetics and biologically active compounds. These compounds find extensive use in the development of pharmaceuticals and therapeutic agents (Ferrini et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-(Boc-amino)-4-trifluoromethylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new bonds, contributing to the success of the SM cross-coupling reaction .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds . This contributes to the synthesis of a wide range of organic compounds, including those used in pharmaceuticals and materials science .

Action Environment

The efficacy and stability of this compound are influenced by the reaction conditions of the SM cross-coupling process . This process is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be stable and effective under a variety of environmental conditions .

Safety and Hazards

When handling “3-(Boc-amino)-4-trifluoromethylpyridine”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Nowadays, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that Boc-protection will continue to play a significant role in the field of organic synthesis .

Biochemical Analysis

Biochemical Properties

3-(Boc-amino)-4-trifluoromethylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the ability of the Boc group to be selectively removed under mild acidic conditions, allowing for the controlled release of the amino group for subsequent reactions .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets. This can lead to alterations in cell signaling pathways and changes in gene expression profiles. Additionally, the controlled release of the amino group from the Boc-protected form can impact protein synthesis and other metabolic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group can be cleaved under acidic conditions, revealing the free amino group that can participate in various biochemical reactions. This cleavage process is crucial for the compound’s role in peptide synthesis, where it acts as a temporary protective group. The trifluoromethyl group, on the other hand, can influence the compound’s binding affinity to enzymes and receptors, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral conditions but can be cleaved under acidic conditions, leading to the release of the free amino group. This temporal control over the release of the amino group is essential for its use in peptide synthesis and other biochemical applications. Long-term studies have shown that the compound can maintain its stability and functionality over extended periods, making it a reliable reagent for various biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that the compound’s trifluoromethyl group can enhance its bioavailability and distribution within the body, but excessive doses can lead to toxicity and other adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the synthesis and modification of peptides. The Boc group serves as a protective group, allowing for selective reactions and modifications. Additionally, the trifluoromethyl group can influence the compound’s metabolic flux and metabolite levels, impacting overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilicity, enhanced by the trifluoromethyl group, allows it to interact with cell membranes and intracellular targets. This facilitates its transport and distribution within cells, impacting its localization and accumulation. The Boc group can also influence the compound’s transport properties by providing a temporary protective function that can be selectively removed .

Subcellular Localization

The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The Boc group can provide a temporary protective function, allowing the compound to reach its target location before being cleaved to release the active amino group. This controlled localization is crucial for its role in biochemical reactions and cellular processes .

Properties

IUPAC Name

tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNYTBCUQSYLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141271
Record name Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-92-0
Record name Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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